molecular formula C9H9BrN2 B2478168 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine CAS No. 1427367-83-6

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine

Cat. No.: B2478168
CAS No.: 1427367-83-6
M. Wt: 225.089
InChI Key: IFKGSJCSVWVLOA-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2. It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with bromine at the 3-position and methyl groups at the 6 and 7 positions.

Mechanism of Action

Mode of Action

Pyrazolo-pyridine derivatives have been studied for their potential inhibitory activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways . The downstream effects of these interactions remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method is the reaction of 6,7-dimethylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine

Uniqueness

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGSJCSVWVLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427367-83-6
Record name 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
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